molecular formula C14H10Cl2N2Pt B094019 cis-Di(benzonitrile)dichloroplatinum (II) CAS No. 15617-19-3

cis-Di(benzonitrile)dichloroplatinum (II)

Cat. No.: B094019
CAS No.: 15617-19-3
M. Wt: 472.2 g/mol
InChI Key: WAJRCRIROYMRKA-UHFFFAOYSA-L
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Description

cis-Di(benzonitrile)dichloroplatinum (II) is a platinum-based coordination compound with the chemical formula (C6H5CN)2PtCl2. It is known for its catalytic properties and is used in various chemical reactions. The compound is characterized by its two benzonitrile ligands and two chloride ligands arranged in a cis configuration around the platinum center.

Scientific Research Applications

Historical Background and Discovery

Cisplatin, known chemically as cis-diamminedichloroplatinum(II), was first synthesized in 1845 but its significant antitumor properties were not discovered until the 1960s by Dr. Rosenberg. This discovery was serendipitous, occurring during research on the effects of electric fields on bacterial growth, leading to the observation that platinum complexes formed at electrodes inhibited cell division in bacteria. Cisplatin was recognized for its potent anticancer activity and was approved by the FDA in 1978, becoming a cornerstone in chemotherapy treatments (Basu, 1965).

Mechanisms of Action and Application

The review articles and studies in the search results predominantly discuss cisplatin and its derivatives' mechanisms of action, their effectiveness as chemotherapy agents, and their role in combination treatments with radiation or other chemotherapeutics. These compounds act by binding to DNA, interfering with cellular repair processes, and inducing cell death, primarily in cancer cells. The effectiveness of cisplatin has led to its widespread use in treating various cancers, including ovarian, testicular, lung cancers, and more (Sidorik et al., 1984).

Safety and Hazards

The compound is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

Due to the inherent limitations of antibodies, great efforts have been devoted to developing small-molecule PD-1/PD-L1 signaling pathway inhibitors . The ability of cis-Di(benzonitrile)dichloroplatinum (II) to interrupt PD-1/PD-L1 interaction by binding to PD-1 makes it a promising candidate for future research in this area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Di(benzonitrile)dichloroplatinum (II) typically involves the reaction of platinum(II) chloride with benzonitrile. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The mixture is stirred at room temperature, and the product is precipitated out by the addition of a non-solvent like hexane. The reaction can be represented as follows:

PtCl2+2C6H5CNcis-[(C6H5CN)2PtCl2\text{PtCl}_2 + 2\text{C}_6\text{H}_5\text{CN} \rightarrow \text{cis-[(C}_6\text{H}_5\text{CN})_2\text{PtCl}_2 PtCl2​+2C6​H5​CN→cis-[(C6​H5​CN)2​PtCl2​

Properties

IUPAC Name

benzonitrile;platinum(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJRCRIROYMRKA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164090
Record name Bis(benzonitrile)dichloroplatinum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15617-19-3, 14873-63-3
Record name (SP-4-2)-Bis(benzonitrile)dichloroplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15617-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(benzonitrile)dichloroplatinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14873-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platinum (II), bis(benzonitrile)dichloro-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015617193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(benzonitrile)dichloroplatinum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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